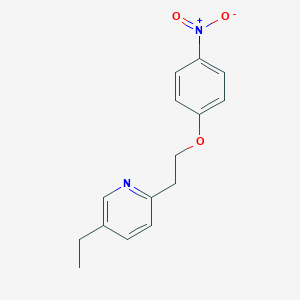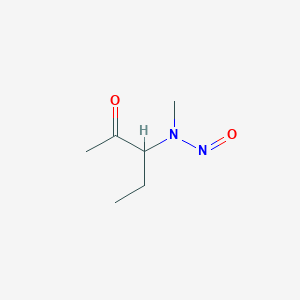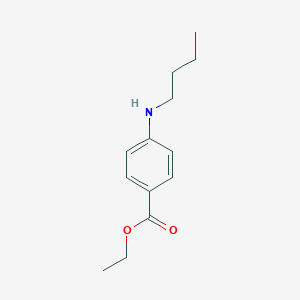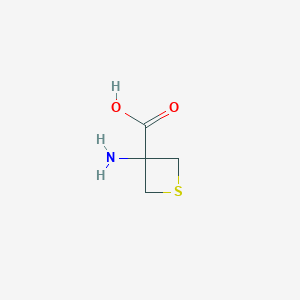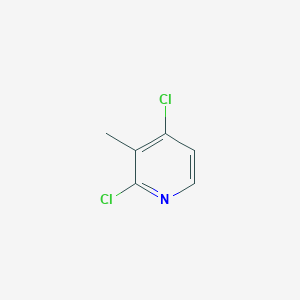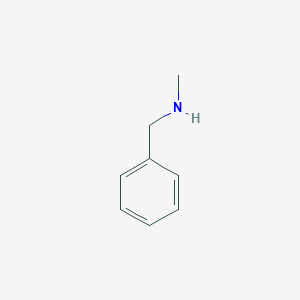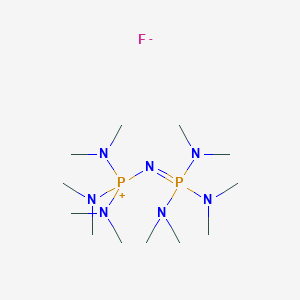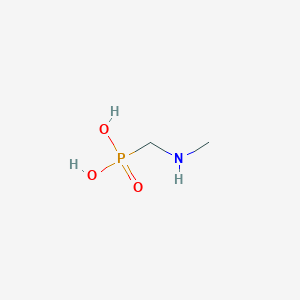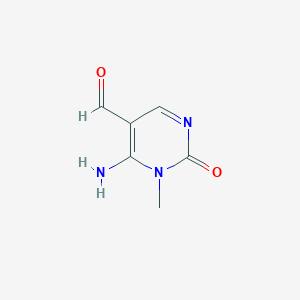
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 6-amino-1-methyluracil with formylating agents. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Oxidation: 6-Amino-1-methyl-2-oxopyrimidine-5-carboxylic acid.
Reduction: 6-Amino-1-methyl-2-oxopyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
6-Amino-1-methyluracil: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Amino-2-methyl-4-oxopyrimidine: Similar structure but with different substitution patterns, leading to different reactivity and applications.
5-Formyluracil: Contains a formyl group at a different position, affecting its chemical behavior and biological activity.
Uniqueness: 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring
Propiedades
Número CAS |
154867-32-0 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
6-amino-1-methyl-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-5(7)4(3-10)2-8-6(9)11/h2-3H,7H2,1H3 |
Clave InChI |
FENUGAJMXNCRGG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=NC1=O)C=O)N |
SMILES canónico |
CN1C(=C(C=NC1=O)C=O)N |
Sinónimos |
5-Pyrimidinecarboxaldehyde, 6-amino-1,2-dihydro-1-methyl-2-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
